molecular formula C22H22FN5O B2675424 1-(6-(4-氟苯基)吡啶并[2,3-d]嘧啶-3-基)-N-(吡啶-2-基甲基)哌啶-4-羧酰胺 CAS No. 1203192-34-0

1-(6-(4-氟苯基)吡啶并[2,3-d]嘧啶-3-基)-N-(吡啶-2-基甲基)哌啶-4-羧酰胺

货号 B2675424
CAS 编号: 1203192-34-0
分子量: 391.45
InChI 键: RGMAELNZGVEJBY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure would show how the atoms in the compound are connected.



Synthesis Analysis

This would involve a detailed description of how the compound is synthesized from starting materials, including the specific reactions, reagents, and conditions used.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure.



Chemical Reactions Analysis

This would involve a study of the reactions the compound undergoes, including the conditions under which these reactions occur and the products that are formed.



Physical And Chemical Properties Analysis

This would include information on the compound’s melting point, boiling point, solubility, stability, and other physical and chemical properties.


科学研究应用

Met 激酶抑制

该化合物显示出作为 Met 激酶抑制剂的希望。在口服给药后,它已证明在 Met 依赖性人类胃癌异种移植模型中完全抑制肿瘤,并因此进入 I 期临床试验 (Schroeder 等人,2009)

结核分枝杆菌 GyrB 抑制

与该化合物相关的噻唑-氨基哌啶杂化类似物已显示出对结核分枝杆菌 (MTB) GyrB ATPase 和 DNA 拓扑异构酶的显着体外活性。这些发现突出了在抗结核治疗中的潜在应用 (Jeankumar 等人,2013)

抗病毒药物发现

结构上与 1-(6-(4-氟苯基)吡哒嗪-3-基)-N-(吡啶-2-基甲基)哌啶-4-甲酰胺相关的化合物已在抗病毒药物发现的背景下进行了探索,特别关注治疗出血热病毒感染的新策略以及预防 HIV 感染的预防性使用 (De Clercq,2009)

Aurora 激酶抑制

与该化合物密切相关的化合物抑制 Aurora A,表明在癌症治疗中具有潜在用途。此类应用利用该化合物靶向参与癌症进展的特定激酶的能力 (罗伯特·亨利,詹姆斯,2006)

抗癌活性

与该化合物具有结构相似性的哌嗪-2,6-二酮衍生物在抗癌活性筛选方面显示出有希望的结果。它们对各种癌细胞系的有效性表明在癌症治疗中具有潜在应用 (Kumar 等人,2013)

安全和危害

This would involve a discussion of any risks associated with handling or using the compound, including toxicity information and recommended safety precautions.


未来方向

This would involve a discussion of areas for future research, such as potential applications of the compound, unanswered questions about its properties or behavior, or new methods for its synthesis.


属性

IUPAC Name

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O/c23-18-6-4-16(5-7-18)20-8-9-21(27-26-20)28-13-10-17(11-14-28)22(29)25-15-19-3-1-2-12-24-19/h1-9,12,17H,10-11,13-15H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMAELNZGVEJBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=N2)C3=NN=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。